molecular formula C7H5ClN2O B8652159 2-Chloro-4-methyl-3-pyridylisocyanate

2-Chloro-4-methyl-3-pyridylisocyanate

Cat. No.: B8652159
M. Wt: 168.58 g/mol
InChI Key: VWNNZNWHSPVSKT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Chloro-4-methyl-3-pyridylisocyanate is a useful research compound. Its molecular formula is C7H5ClN2O and its molecular weight is 168.58 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C7H5ClN2O

Molecular Weight

168.58 g/mol

IUPAC Name

2-chloro-3-isocyanato-4-methylpyridine

InChI

InChI=1S/C7H5ClN2O/c1-5-2-3-9-7(8)6(5)10-4-11/h2-3H,1H3

InChI Key

VWNNZNWHSPVSKT-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=NC=C1)Cl)N=C=O

Origin of Product

United States

Synthesis routes and methods

Procedure details

3-Amino-2-chloro-4-methylpyridine (4.3 g) was added to a solution of trichloro-methyl chloformate (6.0 g) in ethyl acetate (100 ml) at 0° to 5° C. with stirring and the mixture was refluxed under heating for 6 hours. After removal of the solvent under reduced pressure, 2-chloro-4-methyl-3-pyridylisocyanate (4.9 g) was obtained. A mixture of 2-chloro-4-methyl-3-pyridylisocyanate (4.9 i) and trimethylsilyl azide (11 g) was refluxed under heating for 30 hours. After removal of excess trimethylsilyl azide under reduced pressure, methanol was added to the resulting residue. Thereafter, the methanol was distilled off under reduced pressure. The resulting residue was purified by flash column chromatography (eluent chloroform:ethanol=15:1) to obtain the desired 1-(2-chloro-4-methyl-3-pyridyl)-5(4H)-tetrazolinone (3.0 g). m.p. 160°-162° C.
Quantity
4.3 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
reactant
Reaction Step One

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